Enzymatic Cofactor Specificity: NADPH vs. NADH Selectivity
In enzymatic assays with purified TpdE (aminoalcohol dehydrogenase) from Rhodococcus sp. TMP1, N-(3-oxobutan-2-yl)acetamide is reduced to N-(3-hydroxybutan-2-yl)acetamide with absolute dependence on NADPH. The enzyme exhibits zero detectable activity when NADH is substituted as the hydride donor [1].
| Evidence Dimension | Cofactor-dependent enzyme activity |
|---|---|
| Target Compound Data | 100% relative activity with NADPH; product formation detected |
| Comparator Or Baseline | NADH substitution yields 0% relative activity; no product detected |
| Quantified Difference | Absolute selectivity: NADPH-dependent activity vs. zero activity with NADH |
| Conditions | Purified recombinant TpdE enzyme incubated with N-(3-oxobutan-2-yl)acetamide in vitro, NADPH or NADH as cofactor |
Why This Matters
This absolute cofactor specificity confirms the compound's unique recognition in the tetramethylpyrazine degradation pathway and distinguishes it from structurally related β-ketoamides that may not engage this enzyme with equivalent fidelity.
- [1] Kutanovas, S., et al. Identification and characterization of a tetramethylpyrazine degradation gene cluster in Rhodococcus sp. TMP1. Appl. Environ. Microbiol. 2013, 79 (15), 4653–4660. View Source
